6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carbohydrazide
Description
Properties
CAS No. |
384360-73-0 |
|---|---|
Molecular Formula |
C12H11N3O3 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carbohydrazide |
InChI |
InChI=1S/C12H11N3O3/c13-14-11(17)8-10(16)7-3-1-2-6-4-5-15(9(6)7)12(8)18/h1-3,16H,4-5,13H2,(H,14,17) |
InChI Key |
RFRLXPMDOYOICE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carbohydrazide typically involves the reaction of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with hydrazine derivatives . The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, dihydroquinoline compounds, and hydrazide-substituted products .
Scientific Research Applications
Medicinal Chemistry
The compound has been synthesized and evaluated for its potential as an antimicrobial agent . Research indicates that derivatives of pyrroloquinoline compounds exhibit notable activity against various pathogens, including bacteria and fungi. For instance, studies have shown that modifications to the structure can enhance the antibacterial efficacy of these compounds against resistant strains .
Case Study: Antileishmanial Activity
A series of pyrroloquinoline derivatives were synthesized and tested for antileishmanial activity. One particular derivative demonstrated significant in vitro potency against Leishmania donovani, with an IC50 value indicating effective inhibition of parasite growth. The compound's pharmacokinetic profile suggested stability in biological fluids, making it a promising candidate for further development .
Pharmacology
The pharmacological applications of 6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carbohydrazide extend to its potential role as a dual inhibitor in cancer therapy. Recent studies have focused on its ability to inhibit multiple targets involved in cancer progression.
Case Study: Dual Inhibition Mechanism
Research has indicated that certain derivatives can inhibit both topoisomerase and kinase pathways simultaneously. This dual action could provide a more effective therapeutic approach in treating cancers that exhibit resistance to single-target therapies .
Material Science
Beyond biological applications, the compound has also been explored in material science for its potential use in developing organic semiconductors . The unique electronic properties of pyrroloquinoline derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
Case Study: Organic Semiconductor Development
Studies have reported on the synthesis of thin films from pyrroloquinoline derivatives which exhibit promising charge transport properties. These materials could pave the way for more efficient energy conversion systems .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carbohydrazide derivatives. Variations in substituents on the quinoline ring significantly influence biological activity.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carbohydrazide involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-4-oxo-N-(2-pyrimidinyl)-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide
- Ethyl (2-{[(6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Uniqueness
6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carbohydrazide is unique due to its specific hydrazide moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds . This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
The compound's chemical structure is characterized by a pyrroloquinoline backbone with a hydroxy and a carbohydrazide functional group. The molecular formula is with a molecular weight of approximately 259.257 g/mol. This unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carbohydrazide against various pathogens. The compound has been evaluated for its efficacy against both bacterial and fungal strains.
Table 1: Antimicrobial Activity Overview
| Microorganism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Mycobacterium smegmatis | 6.25 µg/mL | 16 |
| Pseudomonas aeruginosa | 12.5 µg/mL | 19 |
| Candida albicans | 25 µg/mL | N/A |
| Penicillium chrysogenum | 50 µg/mL | N/A |
The compound demonstrated significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa , with MIC values indicating strong potential as an antibacterial agent. The presence of electron-withdrawing groups in the structure enhances its antimicrobial efficacy .
The mechanism by which 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carbohydrazide exerts its antimicrobial effects appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The compound's ability to form stable complexes with metal ions may also play a role in its biological activity by affecting enzyme functions and cellular processes .
Case Studies
Several studies have explored the biological activity of related compounds within the same class. For instance:
- Antitubercular Activity : A study reported that derivatives similar to 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline exhibited promising antitubercular properties with low MIC values against Mycobacterium tuberculosis .
- Cytotoxicity Tests : In vitro tests on cancer cell lines such as MCF-7 revealed that certain derivatives showed significant cytotoxic effects, indicating potential applications in cancer therapy .
- Toxicological Studies : Acute toxicity studies indicated no significant adverse effects at lower concentrations; however, higher doses resulted in mortality in some derivatives, suggesting a need for careful dose management in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
